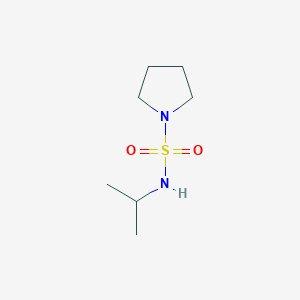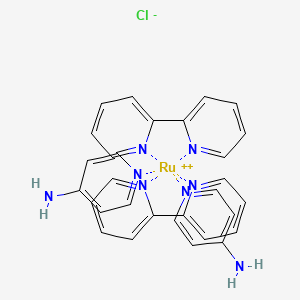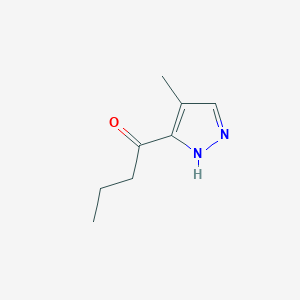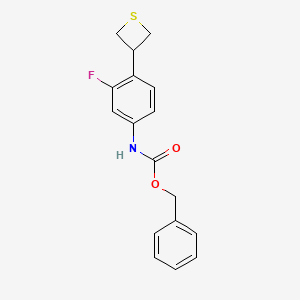
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a thietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination of the phenyl ring.
Carbamate Formation: The final step involves the reaction of the fluoro-substituted thietan-phenyl compound with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated products.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan ring may confer unique reactivity. The carbamate linkage can facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Similar structure but with a morpholine ring instead of a thietan ring.
Benzyl (3-fluoro-4-thiomorpholinophenyl)carbamate: Contains a thiomorpholine ring.
Uniqueness
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluoro group and the thietan ring can result in enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H16FNO2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl N-[3-fluoro-4-(thietan-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H16FNO2S/c18-16-8-14(6-7-15(16)13-10-22-11-13)19-17(20)21-9-12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,19,20) |
InChI Key |
ZWVFAICIKMSKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
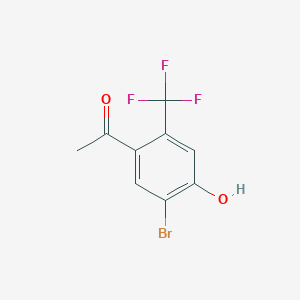
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)


![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
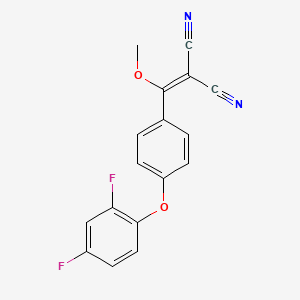

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

